molecular formula C15H23N3O3 B2392492 N-(3-morpholinopropyl)-4-propionyl-1H-pyrrole-2-carboxamide CAS No. 478259-35-7

N-(3-morpholinopropyl)-4-propionyl-1H-pyrrole-2-carboxamide

Cat. No. B2392492
CAS RN: 478259-35-7
M. Wt: 293.367
InChI Key: VBZPSXJJXOAGMZ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its relevance in various fields .


Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis of Monocyclic β-lactams

The compound can be used in the synthesis of monocyclic β-lactams, which have received considerable attention in recent years due to their potential antibacterial activity . The structure of this compound has been confirmed by IR, 1H-NMR, 13C-NMR and Mass spectroscopic data .

Staudinger Reaction in Organic Chemistry

The compound can be used in the Staudinger reaction, one of the most convenient forms to obtain 2-azetidinones (β-lactams) in a convergent and stereocontrolled manner . The importance of this reaction stems from the utility of β-lactams in medicinal chemistry and from the utility of the obtained cycloadducts in the synthesis of compounds of biological interest .

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material safety data sheets (MSDS) are a common source of this information .

properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-4-propanoyl-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-2-14(19)12-10-13(17-11-12)15(20)16-4-3-5-18-6-8-21-9-7-18/h10-11,17H,2-9H2,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZPSXJJXOAGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CNC(=C1)C(=O)NCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-morpholinopropyl)-4-propionyl-1H-pyrrole-2-carboxamide

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